4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (also known as CMT-7) is a novel small molecule belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. It has been studied for its potential use in the development of new drugs and therapeutic agents. CMT-7 has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Synthesis of Base Derivatives and Antibiotics
4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine serves as a key intermediate in the synthesis of various functionalized base derivatives. For instance, its use in the synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid, a derivative of the nucleoside antibiotic Tubercidin, has been described. This involves regioselective N-alkylation and subsequent reactions to yield the final compound (Rosemeyer, 2007).
Antiviral Activity
Research has also explored the antiviral potential of derivatives of 4-chloro-2-(methylthio)pyrrolo[2,3-d]pyrimidine. For example, the synthesis and evaluation of certain 4-substituted and 2,4-disubstituted derivatives have been investigated for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). While the antiviral activity was noted, the compounds did not demonstrate a significant advantage over existing treatments (Saxena et al., 1988).
Microwave-Promoted Cross-Coupling Reactions
In another research domain, 4-chloro-2-(methylthio)pyrrolo[2,3-d]pyrimidine has been used in the development of new pyrrolo[2,3-d]pyrimidines with aryl groups. This involves microwave-promoted cross-coupling reactions, demonstrating its versatility in organic synthesis and potential for creating diverse molecular structures (Prieur, Pujol & Guillaumet, 2015).
Synthesis of Deoxyribonucleosides
Further research includes the synthesis of 6-substituted and 2,6-disubstituted pyrrolo[2,3-d]pyrimidine 2'-deoxyribonucleosides, highlighting the compound's utility in nucleoside chemistry. These derivatives have been tested for their in vitro activity against viruses and tumor cells, underscoring the potential biomedical applications of these synthesized compounds (Cottam et al., 1985).
Antiproliferative and Antiviral Properties
Another study focused on the synthesis of 4-substituted and 4,5-disubstituted derivatives of 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. These compounds were evaluated for their antiproliferative and antiviral activities, offering insights into their potential therapeutic applications (Pudlo et al., 1990).
properties
IUPAC Name |
4-chloro-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGGBXZHIWVHOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CN2)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415907 | |
Record name | 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
57564-94-0 | |
Record name | 57564-94-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57564-94-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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